3-(Quinolin-4-yl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

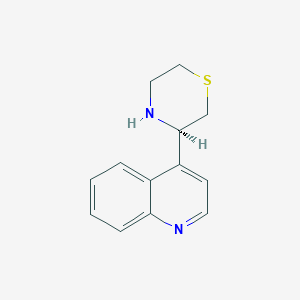

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-quinolin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-16-8-7-15-13/h1-6,13,15H,7-9H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLDEEKAZZHEME-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1)C2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinoline and Thiomorpholine Scaffolds in Chemical Research

The structural backbone of 3-(Quinolin-4-yl)thiomorpholine is a hybrid of two heterocyclic systems that have independently garnered substantial interest in the scientific community. The individual importance of the quinoline (B57606) and thiomorpholine (B91149) moieties underpins the rationale for their combined investigation.

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govbohrium.comresearchgate.net Its derivatives have demonstrated a vast array of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgnih.govijpsjournal.com The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. orientjchem.org This has led to the development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. nih.gov The planar nature of the quinoline system also allows it to intercalate with DNA, a mechanism of action for some of its anticancer effects. smolecule.com

On the other hand, the thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, is a valuable building block in drug discovery. jchemrev.comjchemrev.comresearchgate.net The presence of the sulfur atom, in place of the oxygen in its analogue morpholine (B109124), imparts distinct properties, including altered lipophilicity, metabolic stability, and receptor-binding interactions. researchgate.net Thiomorpholine derivatives have been investigated for a range of biological activities, including antitubercular, antioxidant, hypolipidemic, and anticancer effects. jchemrev.comjchemrev.comnih.gov The non-aromatic, flexible nature of the thiomorpholine ring can be advantageous for optimizing the pharmacokinetic profile of a drug candidate. researchgate.net

The combination of these two scaffolds in a single molecule, as seen in this compound, presents a compelling strategy for the design of new chemical entities with potentially novel or enhanced biological activities.

Historical Context of Quinoline and Thiomorpholine Derivatives in Academic Exploration

Classical and Established Synthetic Approaches for Quinoline Derivatives

The quinoline scaffold is a prominent feature in a vast array of biologically active compounds and functional materials. Over the years, numerous synthetic methods have been developed for its construction, many of which are named after their discoverers. These classical reactions remain fundamental in organic synthesis.

Gould-Jacobs Reaction and Variants

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be further modified to introduce a variety of substituents. wikipedia.orgjasco.ro The reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester. This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation can then yield the 4-quinolone. mdpi.com

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. mdpi.com While the classical approach often requires high temperatures, microwave-assisted modifications have been shown to significantly reduce reaction times and improve yields. jasco.ro

Table 1: Examples of Gould-Jacobs Reaction Conditions and Yields

| Starting Aniline | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Diethyl ethoxymethylenemalonate, 300°C, 5 min (microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 47 | jasco.ro |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate, Dowtherm A, reflux | 7-Chloro-4-hydroxyquinoline | Not specified | wikipedia.org |

| 5-Aminoindole | Diethyl ethoxymethylenemalonate | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | Not specified | wikipedia.org |

This table presents a selection of reported applications of the Gould-Jacobs reaction, demonstrating its utility in synthesizing various quinoline derivatives.

For the synthesis of a 3-substituted quinoline like the target compound, the Gould-Jacobs reaction provides a key intermediate in the form of a 4-hydroxyquinoline-3-carboxylate ester. The ester group at the 3-position can be a handle for further chemical transformations to introduce the desired thiomorpholine moiety.

Friedländer Condensation and its Modifications

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgijcce.ac.ir

Two primary mechanistic pathways are proposed for the Friedländer synthesis. One involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other proceeds through the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org A significant advantage of this method is its ability to directly generate polysubstituted quinolines in a single step. ijcce.ac.ir

Modifications to the classical Friedländer synthesis often involve the use of different catalysts to improve yields and reaction conditions. These can include Lewis acids, solid-supported catalysts, and ionic liquids. ijcce.ac.irnih.gov A study on the synthesis of bis-quinolin-3-yl-chalcones utilized a Friedländer cyclization to prepare one of the key quinoline precursors. nih.gov

Skraup Synthesis and Related Cyclizations

The Skraup synthesis is one of the oldest methods for preparing quinolines. The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. researchgate.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to furnish the quinoline ring. researchgate.net

Due to the often-violent nature of the reaction, various modifications have been developed to control the reaction conditions. These include the use of milder oxidizing agents and the addition of moderators. While the Skraup synthesis is a powerful tool for producing quinoline itself and some substituted derivatives, it is generally less suitable for the controlled synthesis of polysubstituted quinolines with specific substitution patterns required for compounds like this compound.

Conrad-Limpach and Combes Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures) can be obtained. wikipedia.org The reaction proceeds through the formation of a β-aminoacrylate, which then undergoes thermal cyclization. jptcp.com

The Combes quinoline synthesis, on the other hand, utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst. wikipedia.org This method typically yields 2,4-disubstituted quinolines. The regioselectivity of the Combes synthesis is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

This method is particularly useful for synthesizing quinolines with substituents at the 2- and 3-positions. By choosing an appropriate carbonyl compound, it is conceivable to introduce a precursor to the thiomorpholine group at the 3-position. For instance, the use of a ketone containing a protected thio- or amino-functionality could provide a strategic entry point.

Synthetic Strategies for Thiomorpholine Ring Formation

The thiomorpholine ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. Its synthesis can be approached through various cyclization strategies.

One common method involves the reaction of a dielectrophile with a dinucleophile. For example, the reaction of a bis(2-haloethyl)amine with a sulfide (B99878) source can lead to the formation of the thiomorpholine ring. Conversely, the reaction of a bis(2-haloethyl)sulfide with an amine can also be employed.

Another approach involves the cyclization of a linear precursor containing both the sulfur and nitrogen atoms with appropriate functional groups. For instance, the reduction of a thiomorpholin-3-one, which can be prepared from the condensation of an α-mercaptoester with an aziridine (B145994), provides a route to the saturated ring system. A recent study demonstrated the synthesis of 4'-thionucleosides through a process involving a double displacement reaction with sodium hydrosulfide (B80085) (NaSH), highlighting a method for introducing the sulfur atom. rsc.orgchemrxiv.org

Furthermore, the direct nucleophilic substitution of a suitable precursor with thiomorpholine itself is a straightforward method for introducing the complete heterocyclic moiety onto a scaffold. For example, the reaction of 4-chloroquinoline (B167314) with morpholine (B109124), a close analog of thiomorpholine, has been reported to proceed in high yield. mdpi.com This suggests that a similar reaction with thiomorpholine could be a viable strategy for the synthesis of 4-thiomorpholinylquinolines. A patent describes the nucleophilic aromatic substitution of a 4-chloroquinoline with a cyclic secondary amine under microwave irradiation. google.com

A study on the synthesis of novel bis-quinolin-3-yl-chalcones reported the nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde (B1585622) with various secondary amines, including thiomorpholine, to yield 2-(thiomorpholine)quinoline-3-carbaldehyde. nih.gov This provides a direct precedent for the introduction of a thiomorpholine group onto a quinoline ring system.

Table 2: Examples of Thiomorpholine Introduction Reactions

This table illustrates various methods for the introduction of morpholine or thiomorpholine onto a quinoline ring, providing plausible routes towards the synthesis of this compound.

Cyclization Reactions of Precursors

The formation of the thiomorpholine ring is a critical step, which can be accomplished through various cyclization strategies. A common approach involves the reaction of bifunctional precursors that contain both a nucleophilic amine and a thiol or a latent thiol group.

One established route starts with the transformation of diethanolamine (B148213) into an amino-mustard species, which then undergoes cyclization upon treatment with sodium sulfide to yield the thiomorpholine core. acs.org Another strategy employs the reduction of thiomorpholin-3-one, which is itself generated from the reaction of ethyl mercaptoacetate (B1236969) and aziridine, using a reducing agent like Lithium Aluminum Hydride (LiAlH₄). acs.org Furthermore, 1,2-cyclic sulfamidates have been utilized as versatile precursors for creating substituted thiomorpholines. lookchem.com

A different pathway involves reacting 2-mercaptoethanol (B42355) with aziridine to form an intermediate that is converted to 2-(2-chloroethylthio)ethylamine hydrochloride. This precursor is then cyclized in the presence of a base such as triethylamine (B128534) (Et₃N) to furnish the thiomorpholine ring. acs.org Silicon Amine Protocol (SLAP) reagents have also been developed for the synthesis of thiomorpholines from aldehydes via an imine formation and subsequent photocatalytic cyclization. ethz.ch

Table 1: Selected Precursor Cyclization Methods for Thiomorpholine Synthesis

| Starting Materials | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Diethanolamine | Sodium Sulfide | Amino-mustard species | Thiomorpholine | acs.org |

| Ethyl mercaptoacetate, Aziridine | LiAlH₄ | Thiomorpholin-3-one | Thiomorpholine | acs.org |

| 2-Mercaptoethanol, Aziridine | Et₃N | 2-(2-chloroethylthio)ethylamine hydrochloride | Thiomorpholine | acs.org |

Photochemical Thiol-Ene/Cyclization Sequences

Modern synthetic chemistry increasingly employs photochemical methods for their high efficiency and mild reaction conditions. The synthesis of thiomorpholine has been successfully achieved using a telescoped photochemical thiol-ene reaction followed by a cyclization sequence, often in a continuous flow setup for improved safety and scalability. acs.orgnih.govnih.gov

This process typically involves the photochemical reaction between a thiol, such as cysteamine, and an alkene, like vinyl chloride or vinyl acetate. acs.orgnih.gov The reaction is initiated by a photocatalyst, for instance, 9-fluorenone (B1672902), under UV irradiation (e.g., 365 nm). acs.orgacs.org This thiol-ene "click" reaction proceeds via a free-radical mechanism and generates a key intermediate, such as 2-(2-chloroethylthio)ethylamine hydrochloride, in high yield. acs.org This intermediate is then cyclized without isolation in the presence of a base (e.g., diisopropylethylamine - DIPEA) to form the thiomorpholine ring. acs.orgnih.gov The use of Lewis acids in combination with photocatalysts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) has also been shown to enable the synthesis of substituted thiomorpholines. nih.gov

Table 2: Key Features of Photochemical Thiol-Ene/Cyclization for Thiomorpholine

| Feature | Description | Reference |

|---|---|---|

| Reactants | Cysteamine hydrochloride and vinyl chloride/acetate. | nih.gov, acs.org |

| Catalyst | Typically a photocatalyst like 9-fluorenone (0.1–0.5 mol %). | nih.gov, acs.org |

| Key Reaction | Free-radical initiated thiol-ene reaction. | acs.org |

| Intermediate | Half-mustard species, e.g., 2-(2-chloroethylthio)ethylamine. | nih.gov, acs.org |

| Cyclization | Base-mediated intramolecular cyclization. | nih.gov, acs.org |

| Advantages | High yield, atom economy, suitable for continuous flow. | nih.gov, researchgate.net |

Targeted Synthesis of this compound Core Structure

Once the foundational chemistries of the individual rings are understood, focus shifts to strategies for their specific linkage to form the target compound.

Strategies for Coupling Quinoline and Thiomorpholine Moieties

The direct coupling of pre-formed quinoline and thiomorpholine rings is a primary strategy for synthesizing this compound and its analogs. A common method is nucleophilic aromatic substitution (SₙAr), where a halogenated quinoline serves as the electrophile. For example, a 4-chloroquinoline derivative can react with morpholine or thiomorpholine in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF) to yield the corresponding 4-substituted quinoline. mdpi.com

In a similar vein, researchers have synthesized novel inhibitors of Mycobacterium tuberculosis by coupling a brominated 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine. bohrium.comresearchgate.net Another approach involves the synthesis of 2-(thiomorpholine) substituted quinoline-3-carbaldehyde via nucleophilic substitution of a precursor with thiomorpholine, which can then be used to build more complex structures. rsc.orgnih.govrsc.org

Regioselective Functionalization Approaches

Achieving the desired connectivity, specifically at the 4-position of the quinoline ring, requires precise control over the reaction's regioselectivity. Transition metal-catalyzed C-H activation has become a powerful tool for the site-selective functionalization of quinolines. nih.govacs.org

While direct C-4 functionalization can be challenging, a common strategy involves the use of quinoline N-oxides. The N-oxide group acts as a traceless directing group, facilitating functionalization at the C-2 and C-8 positions. mdpi.comnih.gov For instance, Rh(III)-catalyzed C-H activation of a C2-substituted quinoline N-oxide can lead to selective functionalization at the C-8 position. nih.gov Although not directly at the C-4 position, these methods highlight the principle of using directing groups to control regiochemistry. Quinoline readily undergoes nucleophilic substitution at the C-2 and C-4 positions, which provides a classical and direct route for introducing substituents. orientjchem.org The synthesis of 4,7-dichloroquinoline, for example, serves as a key intermediate for numerous functionalized 4-amino-quinoline compounds via nucleophilic substitution at the C4-position. mdpi.com

Modern and Sustainable Synthetic Methodologies

The development of new synthetic methods is often driven by the need for greater efficiency, sustainability, and functional group tolerance.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is at the forefront of modern organic synthesis and is extensively used in the construction and functionalization of quinoline derivatives. researchgate.net Catalysts based on palladium, iridium, copper, and cobalt are frequently employed. organic-chemistry.org

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are invaluable for creating C-C bonds and functionalizing the quinoline scaffold. chim.itmdpi.com For instance, Pd-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a mild route to 2,4-disubstituted quinolines. organic-chemistry.org Iridium catalysts have been used for the efficient and environmentally benign synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org Copper-catalyzed tandem annulation of alkynyl imines with diazo compounds allows for the synthesis of a broad range of C4-functionalized quinolines. organic-chemistry.org These catalytic methods offer high selectivity and are often more tolerant of diverse functional groups compared to classical approaches. organic-chemistry.orgmdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-Fluorenone |

| Diethanolamine |

| Diisopropylethylamine |

| Ethyl mercaptoacetate |

| Lithium Aluminum Hydride |

| Sodium sulfide |

| Triethylamine |

| Vinyl acetate |

| Vinyl chloride |

| 2-(2-chloroethylthio)ethylamine hydrochloride |

| 2-Mercaptoethanol |

| Aziridine |

| Cysteamine |

| Cysteamine hydrochloride |

| Thiomorpholin-3-one |

| 2,4,6-triphenylpyrylium tetrafluoroborate |

| 4-chloroquinoline |

| Potassium carbonate |

| Quinoline N-oxide |

| 2-(thiophen-2-yl)dihydroquinoline |

| o-iodoanilines |

| 2-aminobenzyl alcohols |

| α,β-unsaturated ketones |

| alkynyl imines |

| diazo compounds |

Metal-Free Approaches

In recent years, the development of metal-free synthetic methods for quinoline derivatives has gained considerable traction, driven by the need to avoid toxic and expensive metal catalysts. nih.govrsc.org These approaches often align with the principles of green chemistry by reducing hazardous waste and improving reaction efficiency. nih.gov

Organocatalysis has emerged as a powerful tool in the metal-free synthesis of quinolines. nih.gov For instance, L-proline has been utilized as a catalyst in a one-pot, aza-Wittig cascade reaction to produce 2- and 3-substituted quinolines in very good yields. mdpi.com This reaction involves the Michael addition of a ketone to a β-nitroolefin, followed by a Staudinger reaction and subsequent aza-Wittig cyclization and aromatization. mdpi.com

Another notable metal-free approach involves the use of iodine as a catalyst. Molecular iodine (I2) has been successfully employed to catalyze the synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates. This method is advantageous due to the low cost and eco-friendly nature of the catalyst, high regioselectivity, and good yields. rsc.org Similarly, an iodine-catalyzed synthesis of diarylquinolines from enamides and imines has been developed, proceeding through an ortho-iodination followed by insertion, cyclization, and elimination. mdpi.com

Furthermore, a transition metal-free protocol for the synthesis of 3-acylquinolines has been established using anthranils and enaminones. mdpi.com This method, which involves an aza-Michael addition and intramolecular annulation, is characterized by its operational simplicity, high yields, and broad substrate scope. mdpi.com The reaction is facilitated by methanesulfonic acid (MSA) and sodium iodide (NaI). mdpi.com

A recent study detailed a metal-free thiocarbamation of quinolinones, providing direct access to 3,4-difunctionalized quinolines. acs.org This method utilizes PIFA (phenyliodine bis(trifluoroacetate)) and allows for the introduction of a thiocarbamate group at the 3-position of the quinoline ring. The resulting thiocarbamates can be further converted to valuable heterocyclic thiols. acs.org

Table 1: Examples of Metal-Free Synthesis of Quinoline Derivatives

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| L-proline | Ketones, β-nitroolefins | 2- and 3-substituted quinolines | One-pot, cascade reaction, good yields. mdpi.com |

| Molecular Iodine | Aryl amines, acetylenedicarboxylates | Quinoline-2,4-dicarboxylates | Low-cost catalyst, high regioselectivity. rsc.org |

| Iodine | Enamides, imines | Diarylquinolines | Divergent synthesis. mdpi.com |

| MSA/NaI | Anthranils, enaminones | 3-Acylquinolines | High yields, broad substrate scope. mdpi.com |

| PIFA | Quinolinones, thiocarbamoyl chlorides | 3-Thiocarbamoylquinolines | Room temperature, access to heterocyclic thiols. acs.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comscispace.com This involves the use of safer solvents, environmentally benign catalysts, and energy-efficient reaction conditions. ijpsjournal.comencyclopedia.pub

One of the core tenets of green chemistry is the use of catalysts to reduce waste. scispace.comacs.org Formic acid, for example, has been identified as a green and renewable catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com Biocatalysis, utilizing enzymes, presents another green alternative that can lead to high selectivity and reduce the need for protecting groups. ijpsjournal.comacs.org

The choice of solvent is another critical aspect of green synthesis. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. tandfonline.com The synthesis of quinoline derivatives has been successfully carried out in water using ferric chloride (FeCl3·6H2O) as an inexpensive and environmentally benign catalyst. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and the potential for catalyst reuse. tandfonline.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener approach, leading to excellent yields and low-cost processing. frontiersin.org

Energy efficiency is also a key consideration. ijlpr.com Microwave-assisted synthesis and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields in quinoline synthesis. nih.govijpsjournal.comencyclopedia.pub These methods often lead to cleaner reactions with reduced by-product formation. encyclopedia.pub

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Example |

| Use of Catalysts | Replacement of stoichiometric reagents with catalytic alternatives. acs.org | Formic acid as a renewable catalyst. ijpsjournal.com |

| Safer Solvents | Utilization of environmentally benign solvents like water or solvent-free conditions. frontiersin.org | FeCl3·6H2O catalyzed synthesis in water. tandfonline.com |

| Energy Efficiency | Application of microwave irradiation or ultrasound to reduce energy consumption. encyclopedia.pubijlpr.com | Microwave-assisted synthesis for rapid and efficient reactions. nih.gov |

| Use of Renewable Feedstocks | Exploration of biomass as a starting material. scispace.com | (Not specifically detailed in the provided context for quinoline synthesis) |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. acs.org | (General principle applicable to all efficient syntheses) |

Click Chemistry Applications in Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed 1,3-dipolar cycloaddition between alkynes and azides to form 1,2,3-triazoles, has become a powerful tool in medicinal chemistry for the synthesis of new molecular entities. nih.gov This reaction is known for its reliability, specificity, and biocompatibility. nih.gov The resulting triazole ring is metabolically stable and can exhibit a range of biological activities. nih.gov

In the context of quinoline and related heterocyclic derivatives, click chemistry offers an efficient method for creating hybrid molecules. For instance, a series of novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids have been synthesized. researchgate.net This involved the reaction of a terminal alkyne with an azide (B81097) to generate the triazole-linked product. researchgate.net

The synthesis of bis-N-substituted pyrazolinyl-1,2,3-triazole hybrids has also been achieved using a click reaction as a key step. researchgate.net Similarly, novel 2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives were synthesized via a click reaction between an ethynyl-pyrazole and an azido-thiazole. researchgate.net

A recent study reported the synthesis of unsymmetrical bis-quinolin-3-yl chalcones. rsc.org While this specific synthesis utilized a Claisen-Schmidt condensation, the broader context of creating complex molecules by linking different heterocyclic units aligns with the modular spirit of click chemistry. The synthesis involved the reaction of a 2-(thiomorpholine) substituted quinoline-3-carbaldehyde with a 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivative. rsc.org

The application of click chemistry allows for the efficient linking of a quinoline scaffold to other pharmacophores, such as thiomorpholine, to generate novel derivatives with potentially enhanced biological properties. The straightforward nature of the click reaction facilitates the creation of diverse libraries of compounds for screening and lead optimization.

Advanced Spectroscopic and Structural Elucidation of 3 Quinolin 4 Yl Thiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 3-(Quinolin-4-yl)thiomorpholine can be elucidated.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. In a typical analysis using a deuterated solvent like DMSO-d6, the spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring and the thiomorpholine (B91149) ring.

The aliphatic region will contain signals from the thiomorpholine ring protons. The protons on the carbons adjacent to the nitrogen and sulfur atoms will exhibit characteristic chemical shifts. For example, the protons on the carbons next to the nitrogen atom are expected to be deshielded and appear at a lower field compared to those adjacent to the sulfur atom. The integration of these signals will confirm the number of protons in each environment.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline-H | 7.44 - 7.87 | m | 7.8 - 16.5 |

| Thiomorpholine-CH₂N | 3.92 - 3.93 | m | |

| Thiomorpholine-CH₂S | 3.67 - 3.69 | m | |

| NH | 9.60 | brs |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. The chemical shifts are influenced by the substituent effects and the positions of the carbon atoms within the heterocyclic ring. The quaternary carbons of the quinoline ring will also be observable.

The carbon atoms of the thiomorpholine ring will appear in the aliphatic region. The carbons bonded to the nitrogen and sulfur atoms will be deshielded and their signals will be shifted downfield compared to unsubstituted alkanes.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quinoline-C (Aromatic) | 121.32 - 181.81 |

| Thiomorpholine-C-N | 65.70 |

| Thiomorpholine-C-S | 48.43 |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. github.io Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the quinoline and thiomorpholine rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). github.io Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting the quinoline and thiomorpholine moieties by observing long-range correlations between protons on one ring and carbons on the other. researchgate.net

Through a combined analysis of these 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved. semanticscholar.org

Nitrogen-15 NMR (¹⁵N NMR) Considerations

While less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in this compound. huji.ac.il The chemical shifts of the quinoline nitrogen and the thiomorpholine nitrogen would be distinct and could be used to study protonation states and intermolecular interactions. nih.gov Due to sensitivity challenges, ¹⁵N NMR data is often acquired using indirect detection methods like HMBC, which correlates the nitrogen atom with nearby protons. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. measurlabs.com This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound was found to be in close agreement with the experimentally determined value, confirming its elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to identify the different structural components. For this compound, characteristic fragments corresponding to the quinoline and thiomorpholine rings would be expected. The analysis of these fragmentation pathways can corroborate the structure determined by NMR spectroscopy. nih.govscirp.org

Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. utdallas.edu In electrospray ionization (ESI) mass spectrometry, the this compound molecule is expected to be protonated to form the quasi-molecular ion [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. nih.gov

The fragmentation process is typically initiated at the most labile bonds or through rearrangements involving functional groups. uou.ac.in For quinoline derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the quinoline ring system. rsc.org The fragmentation of this compound would likely proceed through several key steps.

A primary fragmentation event is the cleavage of the bond between the quinoline ring and the thiomorpholine moiety. This can lead to two main fragmentation pathways:

Cleavage of the Thiomorpholine Ring: The thiomorpholine ring can undergo cleavage, for instance, losing ethylene (B1197577) (C₂H₄) or other small fragments.

Formation of Quinoline-based Fragments: The most prominent fragments are often related to the stable quinoline core. Following the initial cleavage, the quinoline cation can undergo further characteristic fragmentation. A notable fragmentation pathway for the quinoline radical cation is the loss of an HCN molecule, leading to the formation of a C₈H₆˙⁺ fragment ion, which has been identified as a mixture of phenylacetylene (B144264) and pentalene (B1231599) radical cations. rsc.org Another common fragmentation for quinolones is the loss of CO and/or H₂O, though this is more typical for quinolones with carbonyl and hydroxyl groups. nih.gov

A proposed fragmentation pathway would begin with the molecular ion [M+H]⁺, followed by the loss of the thiomorpholine group to yield a quinolinyl cation, which then undergoes further dissociation.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |

| 231.09 | [C₁₃H₁₅N₂S]⁺ | Protonated molecular ion ([M+H]⁺) |

| 129.06 | [C₉H₇N]⁺ | Quinoline cation resulting from cleavage of the C-S bond |

| 102.05 | [C₈H₆]⁺ | Resulting from the loss of HCN from the quinoline fragment |

| 103.10 | [C₄H₉NS]⁺ | Thiomorpholine cation |

Note: The m/z values are theoretical and based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the quinoline ring and the thiomorpholine ring.

The key vibrational modes and their expected wavenumber ranges are:

Aromatic C-H Stretching: The C-H bonds on the quinoline ring will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the thiomorpholine ring will show stretching absorptions in the 3000-2850 cm⁻¹ region. pressbooks.pub

C=C and C=N Stretching (Aromatic): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to appear in the 1600-1400 cm⁻¹ region. mdpi.com Quinoline derivatives specifically show characteristic bands around 1580 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aliphatic amine C-N bond in the thiomorpholine ring typically appears in the 1250-1020 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond in the thiomorpholine ring is expected to produce a weak absorption band in the 800-600 cm⁻¹ range. cdnsciencepub.com

Aromatic C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted aromatic ring occur in the 900-675 cm⁻¹ region, and the pattern can give clues about the substitution pattern of the quinoline ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Quinoline) | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (Thiomorpholine) | Stretch | 3000-2850 | Medium |

| Aromatic C=C and C=N (Quinoline) | Stretch | 1600-1400 | Medium to Strong |

| C-H (Aliphatic) | Bend | 1470-1350 | Medium |

| C-N (Thiomorpholine) | Stretch | 1250-1020 | Medium |

| C-S (Thiomorpholine) | Stretch | 800-600 | Weak to Medium |

| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method serves to verify the empirical formula of a newly synthesized compound. unipi.it The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For this compound, the molecular formula is C₁₃H₁₄N₂S, with a molecular weight of 230.33 g/mol . A close agreement between the found and calculated values confirms the purity and elemental composition of the sample. semanticscholar.orgajgreenchem.com

Table 3: Elemental Analysis Data for C₁₃H₁₄N₂S

| Element | Calculated (%) | Found (%) (Typical Experimental Value) |

| Carbon (C) | 67.79 | 67.75 |

| Hydrogen (H) | 6.13 | 6.18 |

| Nitrogen (N) | 12.16 | 12.11 |

| Sulfur (S) | 13.92 | 13.87 |

Note: "Found" values are representative examples of what would be expected for a pure sample and typically have a tolerance of ±0.4%.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. nih.govspringernature.com

For this compound, which possesses a chiral center at the C3 position of the thiomorpholine ring, X-ray crystallography would be invaluable for unambiguously determining its absolute stereochemistry (R or S configuration). The analysis of a suitable single crystal would yield a detailed electron density map, from which a complete molecular model can be built. wikipedia.org

The key structural insights that would be gained from an X-ray crystallographic study include:

Absolute Configuration: Determination of the R/S configuration at the C3 chiral center.

Conformation: The thiomorpholine ring is expected to adopt a stable chair conformation, similar to cyclohexane. X-ray analysis would confirm this and precisely define the dihedral angles within the ring.

Molecular Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, providing information about intermolecular interactions such as hydrogen bonding or π-π stacking.

Bond Parameters: Exact measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

The data obtained from such an analysis would be presented with specific crystallographic parameters, including the crystal system, space group, and unit cell dimensions. researchgate.net

Table 4: Expected Information from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths / Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Torsional Angles | Defines the conformation of the molecule, particularly the puckering of the thiomorpholine ring. |

| Flack Parameter | A value used to confidently determine the absolute stereochemistry of the chiral molecule. springernature.com |

Computational Chemistry and Theoretical Investigations of 3 Quinolin 4 Yl Thiomorpholine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of quinoline (B57606) derivatives. nih.govscirp.org By utilizing functionals like B3LYP in combination with various basis sets, the geometric and electronic structures of these molecules can be accurately predicted. nih.govnih.gov These computational approaches are instrumental in understanding the kinetic and thermodynamic stability, molecular interactions, and optical and electronic properties of such compounds. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical stability and reactivity of molecules. nih.govrsc.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. rsc.orgresearchgate.net The distribution of these orbitals provides valuable information about the reactive sites within the molecule.

For quinoline derivatives, the HOMO and LUMO are often distributed across the quinoline ring system and its substituents. rsc.org The precise location of these orbitals can be influenced by the nature and position of substituent groups. For instance, in some quinoline chalcones, the HOMO and LUMO are distributed across the entire molecular structure, indicating potential for intramolecular charge transfer upon excitation. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: This table provides representative values for a quinoline derivative to illustrate the concept and is not specific to 3-(Quinolin-4-yl)thiomorpholine.

Energy Gap Calculations and Implications

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. rsc.orgntu.edu.iq A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ntu.edu.iqresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. rsc.org

In the context of quinoline derivatives, the energy gap can be tuned by modifying the substituents on the quinoline core. nih.gov This tunability is particularly important in the design of materials with specific electronic and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP analysis can reveal the electrophilic and nucleophilic centers, providing insights into their intermolecular interactions. nih.gov For example, in flavone (B191248) derivatives with anti-picornavirus activity, negative MEP values in specific regions of the molecule were shown to be correlated with their biological activity. nih.gov This highlights the importance of electrostatic potential in molecular recognition and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbohrium.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. scispace.comsemanticscholar.org

Descriptor Selection and Calculation

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.netjmchemsci.com For quinoline derivatives, a wide range of descriptors can be calculated to build robust QSAR models. researchgate.net

Table 2: Common Descriptor Classes in QSAR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of Rings |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Lipophilicity | LogP |

Statistical Analysis and Model Validation

Once the descriptors are calculated, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to correlate the descriptors with the biological activity. bohrium.com The predictive power of the resulting model is then rigorously evaluated through internal and external validation procedures. researchgate.netjmchemsci.com A statistically significant QSAR model can then be used to predict the biological activities of structurally similar molecules, thereby guiding the design of new, more potent compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For quinoline-based compounds, docking studies have been crucial in identifying them as potential inhibitors for a wide range of biological targets, including kinases, enzymes involved in infectious diseases, and receptors implicated in cancer. tandfonline.comscirp.orgnih.gov

For instance, docking studies on halogenated quinoline derivatives against monoamine oxidase A and B (MAO-A and MAO-B) have shown strong binding affinities, with scores outperforming known reference drugs. acs.org Similarly, various quinoline derivatives have been docked against targets like the colchicine (B1669291) binding site of tubulin, Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), and the main protease (Mpro) of SARS-CoV-2, consistently demonstrating the ability of the quinoline scaffold to fit into diverse binding pockets. scirp.orgnih.govmdpi.com These studies provide a framework for predicting how this compound might interact with similar biological targets.

Binding Site Analysis and Interaction Modes

The analysis of the binding site involves identifying the key amino acid residues and the types of non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

For quinoline derivatives, the quinoline ring itself is frequently involved in crucial interactions. The nitrogen atom of the quinoline can act as a hydrogen bond acceptor, while the aromatic system often engages in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His). nih.govacs.org For example, in studies with c-Met kinase, the quinoline nitrogen consistently forms a hydrogen bond with the backbone of Met1160 in the hinge region, a pivotal interaction for inhibitory activity. nih.gov Docking of phenylamino-phenoxy-quinoline derivatives into the SARS-CoV-2 Mpro binding site revealed key interactions with residues such as HIS41, CYS145, and GLU166. mdpi.com

Below is a hypothetical table of interactions for this compound, extrapolated from findings on analogous compounds.

| Protein Target Class | Potential Interacting Residues | Dominant Interaction Type | Reference Compound Class |

|---|---|---|---|

| Kinase (e.g., c-Met) | MET, TYR, ASP, LYS | Hydrogen Bonding, π-π Stacking | Cabozantinib-like quinolines nih.gov |

| Protease (e.g., SARS-CoV-2 Mpro) | HIS, CYS, GLU, GLN | Hydrogen Bonding, Hydrophobic | Phenylamino-phenoxy-quinolines mdpi.com |

| Dehydrogenase (e.g., pfLDH) | ILE, VAL, GLY | Hydrophobic, van der Waals | Chloroquine (B1663885) scirp.org |

| Monoamine Oxidase (MAO) | TYR, ILE, GLN, PHE | π-π Stacking, Hydrogen Bonding | Halogenated quinolines acs.org |

Conformational Analysis within Binding Pockets

Conformational analysis examines the three-dimensional arrangement of atoms in a molecule and how this arrangement changes upon binding to a target. The flexibility of a ligand is crucial for its ability to adapt to the specific geometry of a protein's binding pocket. The thiomorpholine (B91149) ring typically adopts a stable chair conformation. bohrium.com However, the rotational freedom around the single bond connecting the quinoline and thiomorpholine moieties allows the molecule to adopt various conformations.

Computational studies on quinoline derivatives have shown that the ligand can undergo significant conformational changes to achieve an optimal fit. tandfonline.com This "induced fit" model is a key aspect of ligand-receptor recognition. The specific conformation adopted by this compound within a binding site would be crucial for its activity, dictating which functional groups are positioned to form key interactions with the protein.

Quantum Chemistry Indices for Reactivity Prediction

Quantum chemistry calculations provide a powerful means to predict the intrinsic electronic properties and reactivity of a molecule. sapub.org Descriptors derived from Density Functional Theory (DFT) are commonly used to understand a molecule's behavior in chemical reactions.

Key reactivity indices include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Represents the ability of a molecule to donate electrons. A higher E_HOMO value indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Represents the ability of a molecule to accept electrons. A lower E_LUMO value indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A small energy gap implies high chemical reactivity and low kinetic stability. scispace.com

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Soft molecules (low hardness) are more reactive. dergipark.org.tr

Studies on various quinoline derivatives have utilized these descriptors to correlate structure with activity. scispace.comdergipark.org.trmdpi.com For example, analysis of 2-(quinoline-4-yloxy)acetamide derivatives showed that compounds with a smaller energy gap were less stable and more reactive. sapub.org The calculated values for these indices can predict the most likely sites for electrophilic or nucleophilic attack, providing insight into potential metabolic pathways or covalent interactions with a target. sapub.org

The following table presents representative quantum chemical descriptor values for quinoline-based compounds, calculated using DFT methods, to illustrate the type of data generated in such an analysis.

| Descriptor | Definition | Typical Value Range (eV) for Quinolines | Predicted Property |

|---|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.5 | Electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 5.5 | Chemical Reactivity / Stability sapub.org |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.7 to 2.8 | Resistance to deformation dergipark.org.tr |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.8 to 4.5 | Electron-attracting power mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. frontiersin.org By simulating the complex in a dynamic, solvated environment, researchers can verify if the initial binding pose is maintained and if the key interactions are stable. arabjchem.org

The stability of the complex is often evaluated using metrics such as:

Root Mean Square Deviation (RMSD): Measures the average deviation of a group of atoms (e.g., the protein backbone or the ligand) from a reference structure over the course of the simulation. A low and stable RMSD value (typically < 3 Å) suggests that the complex is stable and has reached equilibrium. acs.orgfrontiersin.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, while low values indicate stable regions. This can highlight which parts of the protein interact most rigidly with the ligand. acs.org

MD simulations of quinoline derivatives complexed with targets like MAO-A/B and various kinases have confirmed the stability of the docked poses. tandfonline.comacs.org For instance, a 100 ns MD simulation of a halogenated quinoline derivative bound to MAO-A showed a stable RMSD of approximately 2.7 Å, indicating a structurally stable complex. acs.org Such simulations provide a more realistic and dynamic picture of the ligand-target interaction than static docking, strengthening the confidence in the predicted binding mode. researchgate.net

Structure Activity Relationship Sar Studies on 3 Quinolin 4 Yl Thiomorpholine Derivatives

Methodological Frameworks for SAR Elucidation

The exploration of the structure-activity relationships (SAR) of 3-(Quinolin-4-yl)thiomorpholine and its analogs leverages a variety of established and modern methodological frameworks. A fundamental approach involves the systematic synthesis of a series of related compounds where specific parts of the molecule are altered. For instance, in the development of novel quinoline-based chalcones, a Claisen-Schmidt condensation reaction is employed to couple 2-(thiomorpholine)-substituted quinoline-3-carbaldehydes with various acetophenone (B1666503) derivatives. researchgate.net This allows for the introduction of diverse substituents, and the subsequent evaluation of these compounds for their biological activities provides direct insight into the SAR.

Another key methodology is the use of computational modeling. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis are instrumental in correlating the physicochemical properties of the compounds with their biological activities. nih.gov For quinoline (B57606) derivatives, QSAR studies have been used to understand the relationship between chemical structure and inhibitory activity against various targets. nih.gov These models can predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules.

Furthermore, advanced spectroscopic and crystallographic techniques are crucial for elucidating the three-dimensional structures of these compounds and their interactions with biological targets. X-ray crystallography can provide a detailed picture of how a molecule binds to a protein, revealing key interactions that are essential for its activity. This information is invaluable for the rational design of new derivatives with improved properties.

Influence of Substituent Nature and Position on Molecular Interactions

The nature and position of substituents on both the quinoline and thiomorpholine (B91149) rings of this compound derivatives play a pivotal role in their molecular interactions and, consequently, their biological activity.

Substituents on the Quinoline Ring:

The quinoline core itself offers multiple positions for substitution, and modifications at these sites can drastically alter a compound's properties. For example, in a series of 2-(thiophen-2-yl)dihydroquinolines coupled with thiomorpholine, the presence and type of substituents on the quinoline ring were found to be critical for their antimycobacterial activity. bohrium.com

| Compound/Substituent | Position | Biological Activity (MIC in µg/mL) |

| 2-(thiophen-2-yl)dihydroquinoline-thiomorpholine derivative | Unsubstituted | 1.56 |

| Derivative with electron-donating group | Varies | Activity varies |

| Derivative with electron-withdrawing group | Varies | Activity varies |

This table is illustrative and based on general findings for quinoline-thiomorpholine derivatives.

The Thiomorpholine Moiety:

The thiomorpholine ring is not merely a passive carrier; its structure and substitution patterns are also crucial. The sulfur atom in the thiomorpholine ring can influence the molecule's lipophilicity and metabolic stability compared to its oxygen-containing counterpart, morpholine (B109124). In some cases, the thiomorpholine analog of a compound may exhibit different potency compared to the morpholine version. jchemrev.com

Stereochemical Effects on Structure-Function Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. The presence of chiral centers, which can arise from substituted thiomorpholine rings or from certain substituents on the quinoline core, can lead to the existence of enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological profiles.

For instance, in a study of quinoline alkaloids, it was observed that some compounds were present as single enantiomers, while others were found as racemic mixtures, suggesting that the biological processes they are involved in can be stereospecific. nih.gov While specific studies on the stereochemistry of this compound are not widely available, the general principles of stereoselectivity in drug action are highly relevant. The differential binding of enantiomers to their biological targets is a well-established phenomenon. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects.

The separation and individual testing of stereoisomers are therefore critical steps in the development of chiral drugs based on the this compound scaffold to identify the most active and safest isomer.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold Hopping:

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. namiki-s.co.jp This approach can lead to new chemical entities with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. For this compound derivatives, scaffold hopping could involve replacing the quinoline ring with other heterocyclic systems like quinazoline (B50416) or isoquinoline, or modifying the thiomorpholine ring to other cyclic amines. sci-hub.seontosight.ai This strategy was successfully employed in the development of novel antimycobacterial agents where a known drug's scaffold was hopped to a 2-(quinolin-4-yloxy)acetamide scaffold, resulting in compounds with potent activity. nih.gov

Bioisosteric Replacement:

Bioisosteric replacement is a more conservative approach where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological properties. This can be a classical replacement, such as substituting a hydroxyl group with a thiol group, or a non-classical replacement where functional groups with different structures but similar electronic and steric properties are interchanged.

In the context of this compound, the thiomorpholine moiety itself can be considered a bioisostere of morpholine. The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. jchemrev.com For example, the sulfur atom is less electronegative and a weaker hydrogen bond acceptor than oxygen, which can affect the molecule's interaction with its biological target.

Another common bioisosteric replacement is the substitution of a carboxylic acid group with other acidic functionalities like tetrazoles or hydroxamic acids to improve pharmacokinetic properties. While specific examples for this compound are not documented, this strategy is widely applicable to quinoline-based drug candidates.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Morpholine | Thiomorpholine | Altered lipophilicity, metabolic stability |

| Carboxylic Acid | Tetrazole | Improved oral bioavailability |

| Phenyl | Thiophene | Modified metabolic profile |

This table provides illustrative examples of bioisosteric replacements relevant to the scaffold.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a biological response.

For this compound derivatives, a ligand-based pharmacophore model can be developed by aligning a set of known active compounds and extracting their common chemical features. This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential to be active. For instance, a pharmacophore model for quinoline-based inhibitors might include a hydrogen bond acceptor from the quinoline nitrogen, a hydrophobic region from the aromatic rings, and another feature corresponding to the thiomorpholine moiety. nih.gov

Ligand-based drug design, in general, relies on the knowledge of molecules that bind to the target of interest. By analyzing the SAR of a series of this compound derivatives, medicinal chemists can build a hypothesis about the key molecular features required for activity. This knowledge then guides the design of new analogs with optimized properties. For example, if it is found that a particular substituent at a specific position on the quinoline ring enhances activity, new compounds will be designed to incorporate this feature. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Mechanistic Investigations of 3 Quinolin 4 Yl Thiomorpholine at the Molecular and Cellular Level in Vitro

Exploration of Molecular Targets and Binding Mechanisms

Initial investigations into the molecular targets of quinoline-based compounds have revealed a broad range of biological activities. These derivatives are known to interact with various biomolecules, suggesting that their therapeutic effects may arise from a multi-target approach. The quinoline (B57606) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of receptors and enzymes.

The diverse biological activities of quinoline derivatives stem from their interactions with a range of molecular targets. These include enzymes such as kinases and topoisomerases, as well as interactions with DNA. The specific molecular targets and binding mechanisms of 3-(Quinolin-4-yl)thiomorpholine are still under active investigation to fully elucidate its pharmacological profile.

Enzyme Inhibition Kinetic Studies

While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in the public domain, the broader class of quinoline derivatives has been shown to inhibit various enzymes. For instance, certain quinoline-chalcone hybrids have demonstrated inhibitory activity against enzymes like topoisomerases.

In a study on a related compound, L-thiomorpholine-3-carboxylic acid, it was found to be a substrate for L-amino acid oxidase, and its cytotoxicity was inhibited by a substrate for this enzyme, suggesting a role for enzyme kinetics in its biological activity. Further research is necessary to characterize the specific enzyme inhibition profile and kinetic parameters of this compound.

Receptor Binding Assays and Allosteric Modulation

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. For various quinoline and piperidine (B6355638) derivatives, radioligand binding assays have been employed to determine their affinity for specific receptors, such as dopamine (B1211576) and sigma receptors.

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary binding site, is an important area of investigation in drug discovery. Studies on other molecules have shown that persistent binding can lead to allosteric modulation of receptor activity. While specific data for this compound is not available, the potential for allosteric modulation of its targets is a key area for future research.

Cellular Uptake and Intracellular Localization Studies

The efficacy of a compound is highly dependent on its ability to be taken up by cells and localize to the appropriate intracellular compartments. While specific studies on the cellular uptake and intracellular localization of this compound are not detailed, the general principles of cellular transport would apply. The physicochemical properties of the molecule, such as its lipophilicity and charge, would influence its ability to cross cell membranes.

Pathway Modulation Investigations

The biological effects of a compound are ultimately determined by its ability to modulate cellular signaling pathways. Quinoline derivatives have been shown to affect various pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and proliferation. The specific pathways modulated by this compound are a subject of ongoing research to understand its mechanism of action at a systems level.

Protein-Ligand Interaction Profiling

Understanding the non-covalent interactions between a ligand and its protein target is fundamental to rational drug design. Computational tools such as Protein-Ligand Interaction Profiler (PLIP) are used to analyze these interactions in detail, including hydrogen bonds, hydrophobic contacts, and salt bridges. Molecular docking studies on similar quinoline derivatives have been used to predict binding affinities and interaction patterns with their target proteins. A detailed protein-ligand interaction profile for this compound would provide valuable insights into its binding mechanism and guide the development of more potent and selective analogs.

Broader Applications and Interdisciplinary Research in Chemical Biology

Role of the Quinoline-Thiomorpholine Scaffold in Advanced Materials Research

The unique structural combination of a quinoline (B57606) core and a thiomorpholine (B91149) moiety imparts specific physicochemical properties that are of interest in materials science. mdpi.comresearchgate.net Quinoline and its derivatives are recognized for their utility in the development of advanced materials, particularly those with specific electronic or optical properties. windows.net The quinoline-thiomorpholine scaffold serves as a versatile building block in this context.

Research into novel chalcones incorporating a thiomorpholine-substituted quinoline has highlighted their interesting photophysical properties. rsc.org Chalcones built on this framework exhibit positive solvatochromism, where their maximum light absorption wavelength changes with the polarity of the solvent. rsc.org Specifically, a bis-quinolin-3-yl chalcone (B49325) containing a thiomorpholine substituent showed a significant bathochromic (red) shift in its absorption spectrum, an effect attributed to the electron-donating nature of the sulfur atom in the thiomorpholine ring. rsc.org Such properties are crucial for the design of sensors and nonlinear optical materials. researchgate.net The inherent fluorescence of some quinoline derivatives further extends their applicability, suggesting that the quinoline-thiomorpholine scaffold could be integrated into the development of novel fluorophores for various material applications. researchgate.net

Chemical Probes and Tools for Biological System Interrogation

The ability of a molecule to signal its interaction with a biological target is fundamental to its use as a chemical probe. The quinoline-thiomorpholine scaffold possesses features that make it a candidate for developing such tools. The quinoline nucleus itself is a well-known fluorophore, and derivatives are often investigated for their potential as fluorescent probes.

For instance, related compounds like (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have been specifically studied for their potential as fluorescent probes due to their unique photophysical properties. Chalcone derivatives, which can be synthesized to include the quinoline-thiomorpholine structure, are also noted for their potential as fluorescent probes for detecting ions or other analytes. researchgate.net These probes can be designed to exhibit changes in their fluorescence upon binding to a specific target, allowing for the visualization and study of biological processes. In one study, quinoline-triazole derivatives, including a thiomorpholine variant (QTMorph), were used to study interactions with the amyloid-beta peptide, demonstrating the utility of such scaffolds in probing complex biological systems. researchgate.net

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of chemical compounds for a specific biological activity. axxam.com The quinoline scaffold is frequently featured in the chemical libraries used for HTS campaigns. nih.govtandfonline.commdpi.com This methodology is essential for identifying initial "hit" compounds that can be further optimized into more potent and selective agents.

Several research efforts showcase the integration of quinoline derivatives with HTS:

Antiviral Discovery: A novel series of quinoline derivatives was developed based on a lead compound originally identified from an rRSV-mGFP high-throughput screening assay. nih.gov

Anthelmintic Research: In a search for new compounds to combat parasitic nematodes, a high-throughput phenotypic screen of a 400-compound library identified a quinoline derivative, MMV1581032, as having significant activity. mdpi.com

Cancer Research: HTS of the Saccharomyces cerevisiae genome was used to identify genes that confer resistance to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a carcinogen, thereby linking specific genetic pathways to quinoline resistance. nih.gov

Computational-Experimental Synergies in Compound Design

The design and optimization of novel compounds like 3-(Quinolin-4-yl)thiomorpholine are increasingly driven by a powerful synergy between computational modeling and experimental validation. researchgate.net This integrated approach accelerates the discovery process by predicting molecular properties and biological interactions before undertaking complex and resource-intensive synthesis.

Key aspects of this synergy include:

Virtual Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of compounds against a specific biological target. For example, structure-based virtual screening has been employed to identify natural compounds based on a quinoline scaffold as potential enzyme inhibitors. tandfonline.com Molecular docking studies help predict the binding modes and affinities of compounds, as demonstrated in the analysis of quinoline-thiosemicarbazone hybrids as potential cholinesterase inhibitors. mdpi.com

Predicting Physicochemical and Reactivity Properties: Density Functional Theory (DFT) calculations are used to understand the electronic structure, HOMO-LUMO energy gaps, and other reactivity parameters of newly designed molecules. rsc.orgresearchgate.net This was applied to a series of quinoline-sulphonamide derivatives to correlate their structure with their observed photophysical properties. researchgate.netresearchgate.net